4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine

Beschreibung

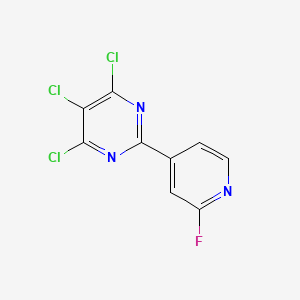

4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine is a halogenated pyrimidine derivative characterized by a pyrimidine core substituted with three chlorine atoms at positions 4, 5, and 6, and a 2-fluoropyridin-4-yl group at position 2. This compound’s structure combines electron-withdrawing substituents (chlorine and fluorine) with a heteroaromatic pyridine ring, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Its reactivity and physicochemical properties are influenced by the electronic effects of the substituents and the steric demands of the pyridine moiety .

Eigenschaften

Molekularformel |

C9H3Cl3FN3 |

|---|---|

Molekulargewicht |

278.5 g/mol |

IUPAC-Name |

4,5,6-trichloro-2-(2-fluoropyridin-4-yl)pyrimidine |

InChI |

InChI=1S/C9H3Cl3FN3/c10-6-7(11)15-9(16-8(6)12)4-1-2-14-5(13)3-4/h1-3H |

InChI-Schlüssel |

IVVWHEFVBJLCCW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C=C1C2=NC(=C(C(=N2)Cl)Cl)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine typically involves the reaction of 2-fluoropyridine with trichloropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can undergo coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., K₂CO₃) in solvents like DMF.

Coupling Reactions: Palladium catalysts, boronic acids, and bases in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative.

Wissenschaftliche Forschungsanwendungen

4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, 4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine is compared to three structurally analogous pyrimidine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | H-Bond Acceptors | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | C₉H₄Cl₃FN₄ | 304.52 | 4,5,6-Cl; 2-(2-F-pyridinyl) | 5 | 2.8 (est.) |

| 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine | C₁₇H₉Cl₂F₃N₂ | 369.20 | 6-(3,5-Cl₂-phenyl); 4-CF₃; 2-phenyl | 5 | 4.1 |

| 4-Amino-6-substituted pyrimido[5,4-d]pyrimidine | C₉H₇N₅ | 193.19 | Fused pyrimidine; 4-NH₂; 6-substituent | 6 | 1.2 |

| Pyrimido[4,5-d]pyrimidin-2,4-(1H,3H)-dione | C₇H₄N₄O₂ | 178.14 | Fused pyrimidine; 2,4-dione | 6 | -0.5 |

Key Observations:

Substituent Effects on Reactivity: The trifluoromethyl group in 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine enhances lipophilicity (LogP = 4.1) compared to the target compound (LogP ≈ 2.8), making it more membrane-permeable but less water-soluble . The fused pyrimidine systems (e.g., pyrimido[5,4-d]pyrimidine derivatives) exhibit higher H-bond acceptor counts (6 vs.

Electronic and Steric Differences: The 2-fluoropyridin-4-yl group in the target compound introduces moderate steric hindrance and electron-withdrawing effects, which may influence its interaction with aromatic π-systems in protein binding pockets. In contrast, the 2-phenyl group in the trifluoromethyl analog provides greater hydrophobicity but less directional polarity . The 4-amino group in pyrimido[5,4-d]pyrimidine derivatives enhances hydrogen-bond donor capacity, a feature absent in the trichloro-fluoropyridinyl compound, limiting its utility in certain drug-discovery contexts .

Synthetic Accessibility :

- Halogenated pyrimidines like the target compound are typically synthesized via nucleophilic aromatic substitution (SNAr) reactions, leveraging the activation of chlorine substituents. In contrast, fused pyrimidines require multi-step cyclization processes, increasing synthetic complexity .

Biologische Aktivität

Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews various studies that have investigated its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Antibacterial Activity : Studies have shown that derivatives of hexahydroquinoline possess antibacterial properties against various strains of bacteria.

- Antifungal Activity : Some derivatives demonstrate antifungal effects against common fungal pathogens.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines.

Antibacterial Activity

In a study evaluating the antibacterial effects of several quinoline derivatives, it was found that butyl derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, demonstrating effective inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Antifungal Activity

The antifungal properties were assessed using the agar diffusion method. The compound showed significant inhibition zones against common fungi such as Candida albicans and Aspergillus niger.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

Anticancer Activity

The anticancer potential of butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was evaluated on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using the MTT method to determine cell viability after treatment with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

The proposed mechanism of action for the biological activities of this compound includes the inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of fungal cell membranes. Additionally, it may induce apoptosis in cancer cells through the activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.